4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid
Description
4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid is a chemical compound known for its unique structure and properties It consists of a naphthalene ring attached to a benzenesulfonic acid group through a hydrazinyl linkage
Properties
CAS No. |
6961-34-8 |
|---|---|
Molecular Formula |
C17H14N2O3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[2-(naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid |
InChI |
InChI=1S/C17H14N2O3S/c20-23(21,22)16-10-8-15(9-11-16)19-18-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-12,19H,(H,20,21,22) |
InChI Key |
KPGBZCBUMRGMEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid typically involves the condensation of naphthalen-1-ylmethylidenehydrazine with benzenesulfonic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazinyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Benzenesulfonic acid derivatives: Compounds with the benzenesulfonic acid group but different substituents.
Uniqueness
4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid is unique due to its specific combination of a naphthalene ring and a benzenesulfonic acid group linked through a hydrazinyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
